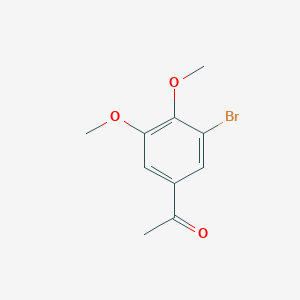

1-(3-Bromo-4,5-dimethoxyphenyl)ethanone

Description

1-(3-Bromo-4,5-dimethoxyphenyl)ethanone is a brominated acetophenone derivative with the molecular formula C₉H₉BrO₃ and an average molecular mass of 245.072 Da . The compound features a bromine atom at the 3-position and methoxy groups at the 4- and 5-positions on the phenyl ring, attached to an acetyl group.

Properties

Molecular Formula |

C10H11BrO3 |

|---|---|

Molecular Weight |

259.10 g/mol |

IUPAC Name |

1-(3-bromo-4,5-dimethoxyphenyl)ethanone |

InChI |

InChI=1S/C10H11BrO3/c1-6(12)7-4-8(11)10(14-3)9(5-7)13-2/h4-5H,1-3H3 |

InChI Key |

ZIJBWQNJUOTKJE-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CC(=C(C(=C1)Br)OC)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

1-(3-Bromo-2-hydroxy-5-methoxyphenyl)ethanone

- Molecular Formula : C₉H₉BrO₃ (identical to the target compound)

- Key Differences : Hydroxy group at the 2-position vs. methoxy at the 4-position in the target compound.

- Synthesis: Prepared via bromination of 2,4-dimethoxy-6-hydroxyacetophenone in acetic acid .

- Applications : Used in crystallography studies due to its defined substituent positions .

1-(4-Bromo-3-hydroxyphenyl)ethanone

- Molecular Formula : C₈H₇BrO₂

- Key Differences : Bromine at the 4-position and a hydroxy group at the 3-position, lacking methoxy groups.

- Synthesis : Produced via Fries rearrangement or boron tribromide-mediated demethylation .

- Properties : Lower molecular weight (215.05 Da) compared to the target compound, influencing solubility and reactivity .

Methoxy and Hydroxy Substituted Analogues

Acetosyringone (1-(4-Hydroxy-3,5-dimethoxyphenyl)ethanone)

- Molecular Formula : C₁₀H₁₂O₄

- Key Differences : Hydroxy group at the 4-position and methoxy groups at 3- and 5-positions; lacks bromine.

- Properties: Melting point 109–112°C; notable for analgesic, antipyretic, and anti-inflammatory activities .

- Applications: Widely used in plant biotechnology as a virulence inducer in Agrobacterium-mediated gene transfer .

1-(2,6-Dihydroxy-4-methoxy-3,5-dimethylphenyl)ethanone (Mallophenone)

- Molecular Formula : C₁₁H₁₄O₄

- Key Differences : Additional methyl groups at 3- and 5-positions; dihydroxy substitution.

- Properties : Higher hydrophilicity due to hydroxy groups; used in natural product isolation .

Halogenated Derivatives Beyond Bromine

1-(3,5-Dibromo-4-hydroxy-2,6-dimethoxyphenyl)ethanone

- Molecular Formula : C₁₀H₁₀Br₂O₄

- Key Differences : Two bromine atoms at 3- and 5-positions; additional methoxy groups.

- Synthesis: Bromination of pre-methoxylated acetophenones under controlled conditions .

- Reactivity : Enhanced electrophilicity due to dual bromine substitution, useful in cross-coupling reactions .

1-(3-Chloro-2,4,6-trihydroxyphenyl)ethanone

- Molecular Formula : C₈H₇ClO₄

- Key Differences : Chlorine substitution and trihydroxy phenyl ring.

- Applications : Explored as a precursor for antioxidant derivatives .

Key Physical Properties

*Melting points for similar brominated compounds range from 100–160°C, suggesting comparable thermal stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.